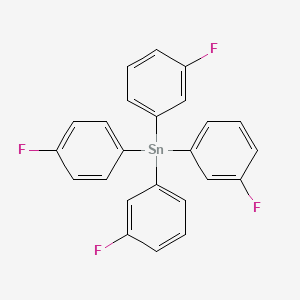![molecular formula C13H30N2O7P2 B14497347 Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate CAS No. 63044-86-0](/img/structure/B14497347.png)
Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate is a complex organic compound that features both morpholine and imidodiphosphate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate typically involves the reaction of morpholine derivatives with imidodiphosphate precursors. One common method includes the use of diethanolamine and concentrated sulfuric acid to produce morpholine, which is then reacted with imidodiphosphate compounds under controlled conditions . The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency, with continuous monitoring of reaction parameters to maintain consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of both morpholine and imidodiphosphate groups, which provide multiple reactive sites.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from the reactions of this compound include various substituted morpholine derivatives and phosphorylated compounds
Wissenschaftliche Forschungsanwendungen
Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and coatings
Wirkmechanismus
The mechanism of action of Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to active sites, thereby blocking substrate access. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate include other morpholine derivatives and imidodiphosphate compounds. Examples include:
- Morpholine
- Imidodiphosphate esters
- Substituted morpholine derivatives
Uniqueness
This compound is unique due to its combination of morpholine and imidodiphosphate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
63044-86-0 |
|---|---|
Molekularformel |
C13H30N2O7P2 |
Molekulargewicht |
388.33 g/mol |
IUPAC-Name |
N,N-bis(diethoxyphosphoryl)-1-morpholin-4-ylmethanamine |
InChI |
InChI=1S/C13H30N2O7P2/c1-5-19-23(16,20-6-2)15(13-14-9-11-18-12-10-14)24(17,21-7-3)22-8-4/h5-13H2,1-4H3 |
InChI-Schlüssel |
QLHMFTFDWBLXJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(N(CN1CCOCC1)P(=O)(OCC)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


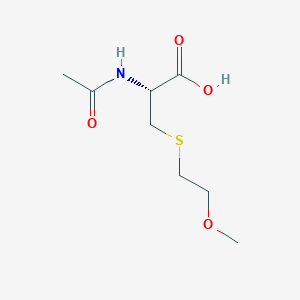
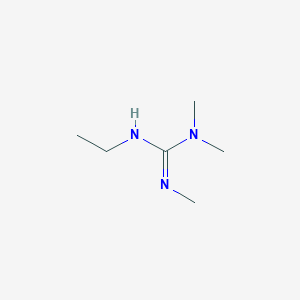
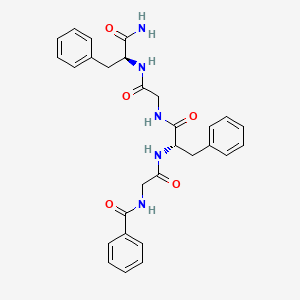
![Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride](/img/structure/B14497280.png)

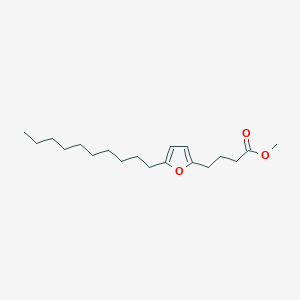
![6,6-Bis(hydroxymethyl)-4,8-bis{2,2,3,3-tetrafluoro-3-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]propyl}-3,9-dioxabicyclo[9.2.2]pentadeca-1(13),11,14-triene-2,10-dione](/img/structure/B14497287.png)

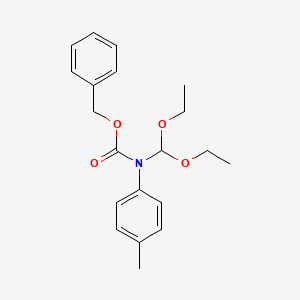

![5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B14497314.png)


